
4-Hydroxy-4-phenylthiolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-phenylthiolan-2-one: is an organic compound with the molecular formula C10H10O2S . It is a member of the thiolane family, characterized by a five-membered ring containing sulfur. This compound is notable for its unique structure, which includes a hydroxyl group and a phenyl group attached to the thiolane ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-phenylthiolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with thioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-phenylthiolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Phenylthiolan-2-one.
Reduction: 4-Hydroxy-4-phenyldihydrothiolan.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 4-Hydroxy-4-phenylthiolan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-phenylthiolan-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects. The sulfur atom in the thiolane ring can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
4-Hydroxy-4-phenylbutan-2-one: Similar in structure but lacks the sulfur atom.
4-Hydroxy-4-phenyltetrahydrothiophen-2-one: Similar but with a different ring structure.
Uniqueness: 4-Hydroxy-4-phenylthiolan-2-one is unique due to the presence of the thiolane ring, which imparts distinct chemical properties. The combination of the hydroxyl group, phenyl group, and sulfur atom allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
71023-04-6 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4-hydroxy-4-phenylthiolan-2-one |
InChI |
InChI=1S/C10H10O2S/c11-9-6-10(12,7-13-9)8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
InChI Key |
SXTFUKJGWRUKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)SCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



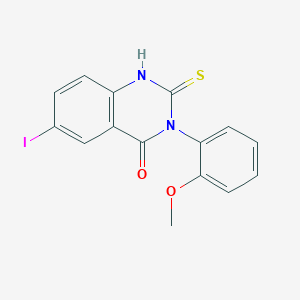
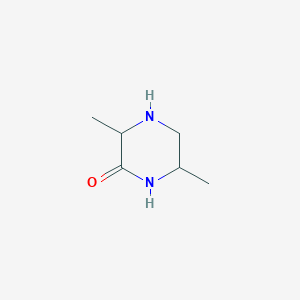
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)

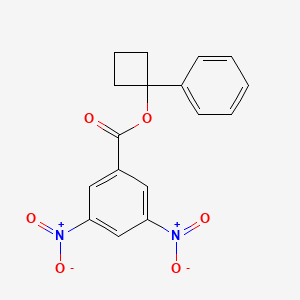
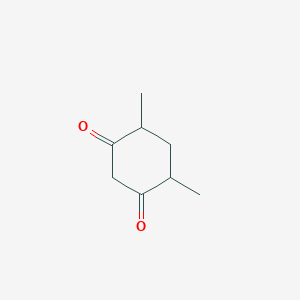
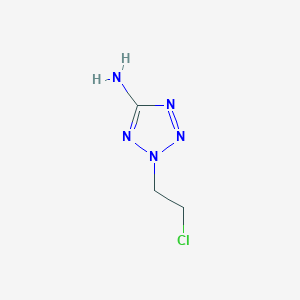
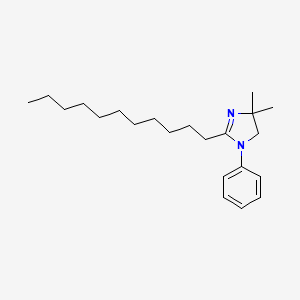
![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)

![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)

![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)
